

Cynaroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Cynaroside

Cat. No.: B7765609

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Abstract

Cynaroside, a naturally occurring flavone glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a luteolin-7-O-glucoside, its structure lends itself to a range of biological interactions, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cynaroside**. Detailed experimental protocols for its extraction, isolation, and for the characterization of its biological effects are presented. Furthermore, this document elucidates the key signaling pathways modulated by **Cynaroside** through detailed diagrams, offering a foundational resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure and Identity

Cynaroside, also known as Luteoloside, is chemically designated as 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4H-1-benzopyran-4-one[1]. It is a glycosyloxyflavone consisting of the flavone luteolin linked to a beta-D-glucopyranosyl moiety at the 7-position via a glycosidic bond[2].

Table 1: Chemical Identifiers of **Cynaroside**

| Identifier | Value |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7- {[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}-4H-1- benzopyran-4-one[1] |
| Synonyms | Luteolin 7-O-glucoside, Luteoloside, Cinaroside, Glucoluteolin[1] |
| CAS Number | 5373-11-5 |
| Molecular Formula | C ₂₁ H ₂₀ O ₁₁ |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3 O2)O[C@H]4--INVALID-LINK-- CO)O)O">C@@HO)O)O)O |
| InChI Key | PEFNSGRTCBGNAN-QNDFHXLGSA-N |

Physicochemical Properties

The physicochemical properties of **Cynaroside** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.

Table 2: Physicochemical Data of **Cynaroside**

| Property | Value | Source |
|---------------------------|----------------------------------------------------------------------------------------------|--------|
| Molecular Weight | 448.38 g/mol | |
| Appearance | Light yellow to green-yellow solid/amorphous powder | |
| Melting Point | 240 - 268 °C | |
| Boiling Point (Predicted) | 838.1 ± 65.0 °C | |
| Solubility | DMSO: 83.33 mg/mL (185.85 mM); Slightly soluble in Methanol; Insoluble in ethanol and water. | |
| pKa (Predicted) | 6.10 ± 0.40 | |
| LogP (Estimated) | -0.090 to 1.57 | |

Biological and Pharmacological Properties

Cynaroside exhibits a wide spectrum of biological and pharmacological effects, making it a molecule of high interest for therapeutic applications. These activities include antibacterial, antifungal, antioxidant, hepatoprotective, antidiabetic, anti-inflammatory, and anticancer effects.

Table 3: Summary of Key Pharmacological Activities of **Cynaroside**

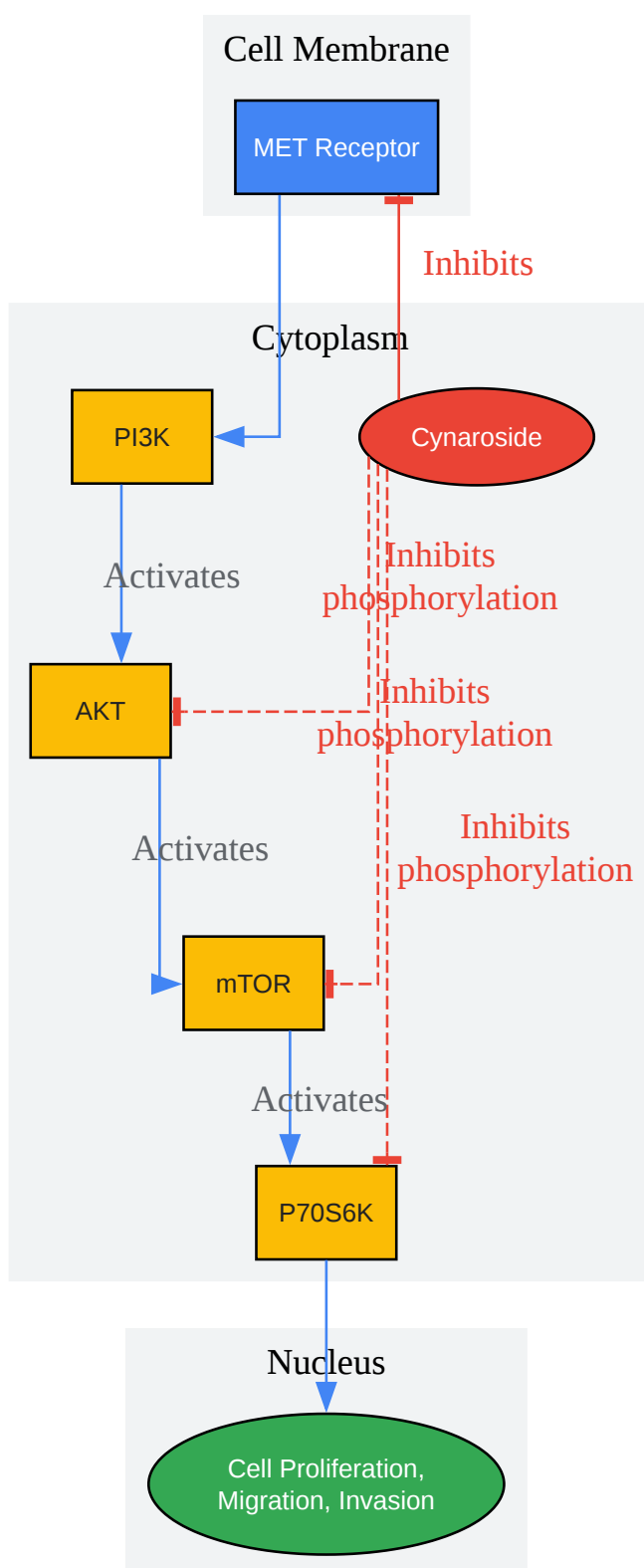
| Activity | Description | Key Molecular Targets/Pathways |
|-------------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Anticancer | Inhibits proliferation, migration, and invasion of various cancer cells, and induces apoptosis. | MET/AKT/mTOR axis, p53/Bcl-2 pathway, CDC25A |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators. | NF-κB, NLRP3, JAK/STAT pathways; inhibits iNOS and COX-2 expression. |
| Antioxidant | Scavenges reactive oxygen species (ROS) and protects against oxidative stress-induced damage. | Inhibits ROS production, enhances Bcl-2 expression, and reduces Bax expression. |
| Antidiabetic | Exhibits potential in managing diabetes-related complications. | Insulin/IGF-1 signaling pathway. |
| Antibacterial | Reduces biofilm development of certain bacteria. | Effective against <i>Pseudomonas aeruginosa</i> and <i>Staphylococcus aureus</i> . |
| Hepatoprotective | Protects liver cells from damage. | |
| Neuroprotective | Improves neurodegeneration in preclinical models. | Insulin/IGF-1 signaling pathway. |

Key Signaling Pathways Modulated by Cynaroside

Cynaroside exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Signaling Pathway

In the context of cancer, particularly gastric cancer, **Cynaroside** has been shown to inhibit cell proliferation and migration by blocking the MET/AKT/mTOR signaling axis. It achieves this by decreasing the phosphorylation levels of key downstream effectors AKT, mTOR, and P70S6K.

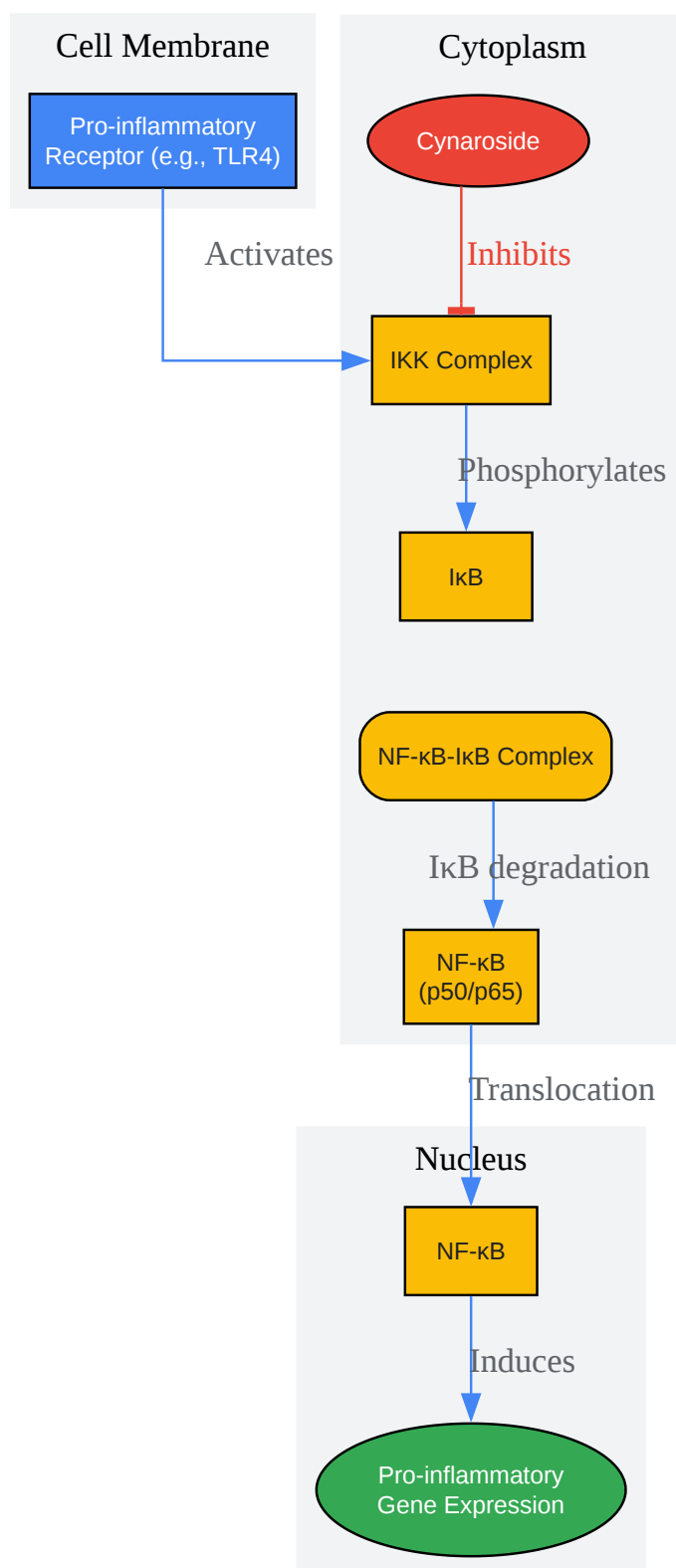


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Caption: **Cynaroside** inhibits the MET/AKT/mTOR pathway.

NF- κ B Signaling Pathway

Cynaroside demonstrates anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF- κ B) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by **Cynaroside** leads to a reduction in the expression of pro-inflammatory genes.

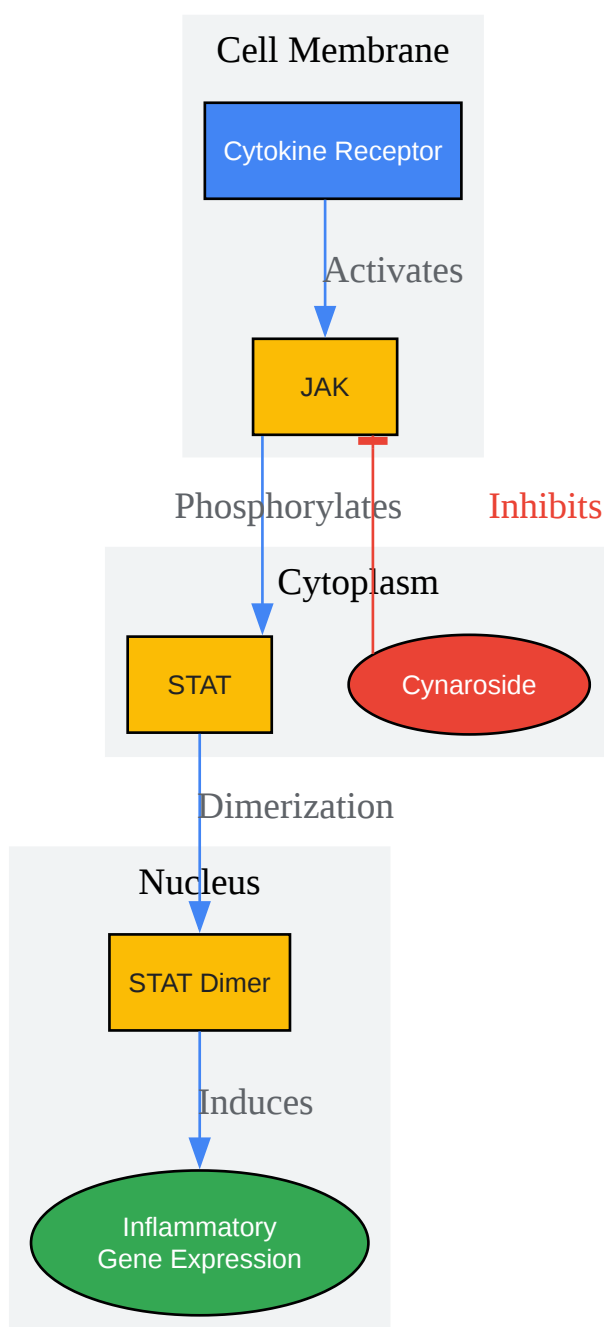


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Caption: **Cynaroside's** inhibition of the NF-κB pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another inflammatory pathway modulated by **Cynaroside**. By interfering with this pathway, **Cynaroside** can reduce the expression of various inflammation-associated molecules.



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